Methyl Piperazine-2-carboxylate Dihydrochloride

Process Chemistry Piperazine Synthesis Yield Optimization

Methyl Piperazine-2-carboxylate Dihydrochloride (CAS 122323-88-0) is a chiral, heterocyclic dihydrochloride salt of the piperazine-2-carboxylic acid methyl ester scaffold, bearing a C6H14Cl2N2O2 formula and a molecular weight of 217.09 g/mol. The compound features a secondary amine-rich piperazine ring, a methyl ester at the 2-position, and two hydrochloride counterions.

Molecular Formula C6H14Cl2N2O2
Molecular Weight 217.09 g/mol
CAS No. 122323-88-0
Cat. No. B038036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Piperazine-2-carboxylate Dihydrochloride
CAS122323-88-0
Molecular FormulaC6H14Cl2N2O2
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCCN1.Cl.Cl
InChIInChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H
InChIKeyZBYFDUSYNDLSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Piperazine-2-carboxylate Dihydrochloride (CAS 122323-88-0): A Chiral Piperazine Building Block with Validated METTL3 Activator Activity


Methyl Piperazine-2-carboxylate Dihydrochloride (CAS 122323-88-0) is a chiral, heterocyclic dihydrochloride salt of the piperazine-2-carboxylic acid methyl ester scaffold, bearing a C6H14Cl2N2O2 formula and a molecular weight of 217.09 g/mol . The compound features a secondary amine-rich piperazine ring, a methyl ester at the 2-position, and two hydrochloride counterions [1]. Commercially sourced material typically meets a minimum purity specification of 97–98% and is supplied as a white to off-white crystalline powder with supporting QC documentation including NMR, HPLC, and GC . Critically, this compound has been characterized as the first-in-class METTL3/METTL14/WTAP complex activator (designated CHMA1004 / METTL3 activator-1), demonstrating both in vitro target engagement and in vivo behavioural pharmacology in rodent models [2][3].

Why Piperazine-2-carboxylate Derivatives Are Not Interchangeable: The Case for Methyl Piperazine-2-carboxylate Dihydrochloride


Piperazine-2-carboxylate derivatives share a common heterocyclic core yet diverge sharply in physicochemical properties and biological activity depending on three variables: the ester substituent (methyl vs. ethyl vs. free acid), the salt form (dihydrochloride vs. free base vs. mono-hydrochloride), and the stereochemistry at C2 (racemic vs. enantiopure R or S). Substituting the methyl ester with a free carboxylic acid reduces the overall synthetic yield by approximately 10 percentage points from the same ethylene diamine route [1], while switching to the ethyl ester alters the boiling point by ~18 °C and modifies reactivity in nucleophilic acyl substitution reactions . Removing the dihydrochloride salt counterions converts the compound from a room-temperature-stable crystalline powder to a hygroscopic free base that requires cold storage and presents handling challenges during precise weighing [2]. Most critically, the METTL3/METTL14/WTAP activator pharmacology identified for this specific scaffold has not been demonstrated for the free acid, ethyl ester, or Boc-protected analogs, meaning any substitution sacrifices a validated, literature-supported mechanism of action [3][4].

Quantitative Differentiation Evidence for Methyl Piperazine-2-carboxylate Dihydrochloride (CAS 122323-88-0)


Synthetic Yield Advantage of the Methyl Ester Dihydrochloride over the Free Acid Dihydrochloride from a Common Route

When synthesized from ethylene diamine via N,N′-di(trifluoroacetyl)ethylenediamine and methyl N,N′-di(trifluoroacetyl)piperazine-2-carboxylate intermediates, Methyl Piperazine-2-carboxylate Dihydrochloride achieves an overall yield of 46% [1]. Under the identical multi-step protocol, the corresponding piperazine-2-carboxylic acid dihydrochloride yields only 36% [1]. The 10-percentage-point advantage (a 27.8% relative yield improvement) is attributed to the methyl ester's superior stability during the N,N′-dinitroso derivatization and subsequent deprotection steps compared to the free carboxylic acid, which is prone to side reactions under the strongly acidic conditions employed [1].

Process Chemistry Piperazine Synthesis Yield Optimization

First-in-Class METTL3/METTL14/WTAP Complex Activation with In Vivo Behavioural Pharmacology

Methyl piperazine-2-carboxylate (the pharmacophore of the dihydrochloride salt) was identified via in silico screening and experimentally validated as the first small-molecule activator of the METTL3/METTL14/WTAP methyltransferase complex [1]. In the discovery study, compound 4 (methyl piperazine-2-carboxylate) demonstrated cooperative binding to the METTL3-14-WTAP active site and increased m6A RNA methylation levels in cellular assays [1]. In a subsequent in vivo study, CHMA1004 (methyl piperazine-2-carboxylate administered as the dihydrochloride salt dissolved in saline) produced a significant anxiolytic-like profile in the elevated zero-maze test and increased locomotor activity in the open field test at both 1 mg/kg and 5 mg/kg intraperitoneal doses in male and female Wistar rats over 18 days of subchronic treatment, with no effect on extracellular dopamine levels in striatum, suggesting a non-psychostimulant mechanism [2]. In contrast, the free acid, ethyl ester, and Boc-protected piperazine-2-carboxylate analogs have no reported METTL3/METTL14/WTAP activator activity in the peer-reviewed literature [1].

Epitranscriptomics Neuropsychiatric Drug Discovery RNA Methylation

Dihydrochloride Salt Form Confers Room-Temperature Solid-State Stability and High Aqueous Solubility for Biological Assay Compatibility

The dihydrochloride salt form of Methyl Piperazine-2-carboxylate delivers a water solubility of ≥250 mg/mL (1.15 M) at room temperature, enabling direct dissolution in aqueous buffers or saline for in vitro and in vivo dosing without requiring DMSO or other organic co-solvents [1]. The compound is a white crystalline powder stable at room temperature under dry, cool storage conditions [2]. In contrast, the corresponding free base (methyl piperazine-2-carboxylate, CAS 2758-98-7) is a hygroscopic liquid or low-melting solid (calculated density 1.059 g/cm³ at 20 °C), which complicates accurate weighing, promotes ester hydrolysis upon moisture exposure, and typically requires cold storage (2–8 °C) . The dihydrochloride salt eliminates these handling liabilities while preserving full pharmacological activity, as demonstrated by the in vivo studies where CHMA1004 was formulated in saline [3].

Formulation Science Compound Handling Salt Selection

Dual Indication Applicability: CNS Disorders and Liver Fibrosis Supported by Independent Patent and Literature Evidence

Methyl Piperazine-2-carboxylate Dihydrochloride (designated METTL3 activator-1) is explicitly claimed in Chinese patent CN117731668A for the preparation of drugs to improve or treat liver injury and/or liver fibrosis, where it functions by promoting Mettl3 expression [1]. Independently, the same compound (as CHMA1004) has demonstrated anxiolytic-like and locomotor-activating effects in rodent models of anxiety and depression at doses of 1–5 mg/kg IP, with RNA sequencing revealing changes in striatal genes linked to dopamine neuron viability, neurodegeneration, and stress response [2]. This dual-indication evidence—spanning hepatic and central nervous system disorders—is not documented for the free acid analog, the ethyl ester, or the Boc-protected methyl ester, which lack any published patent or literature support for either fibrotic or neuropsychiatric applications [3].

Liver Fibrosis Neuropsychiatric Disorders Multi-Indication Research

Methyl Ester Provides Kinetic Advantage in Derivatization over Ethyl Ester and Free Acid Analogs

The methyl ester of Methyl Piperazine-2-carboxylate Dihydrochloride exhibits intrinsically faster reactivity in nucleophilic acyl substitution reactions—including amidation, transesterification, and hydrolysis—compared to the corresponding ethyl ester. This is a well-established principle in organic chemistry: methyl esters undergo alkaline hydrolysis approximately 2–4 times faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon, as quantified in studies of substituted benzoate and aliphatic ester hydrolysis [1]. The free carboxylic acid analog (piperazine-2-carboxylic acid), by contrast, requires pre-activation (e.g., via HBTU, EDCI, or conversion to acid chloride) before amide bond formation, adding a synthetic step and reducing atom economy [2]. The methyl ester can be directly subjected to aminolysis under mild conditions without prior activation, enabling one-step diversification into amide libraries .

Synthetic Chemistry Ester Reactivity Building Block Derivatization

High Purity with Full Analytical QC Traceability across Multiple Vendor Sources

Methyl Piperazine-2-carboxylate Dihydrochloride (CAS 122323-88-0) is available from multiple independent suppliers with minimum purity specifications of 97% (Fluorochem, AChemBlock, CalpacLab), 98% (AKSci, Bidepharm), and up to 99.38% (Biozol) . Vendors including Bidepharm provide batch-specific QC documentation comprising NMR, HPLC, and GC analyses . In contrast, the free base form (CAS 2758-98-7) is typically offered as a technical-grade material with fewer vendors supplying comprehensive analytical data packages, and the piperazine-2-carboxylic acid dihydrochloride (CAS 3022-15-9) is frequently sold without quantitative purity certification beyond TLC [1]. The availability of the dihydrochloride salt with 97–99% purity and full spectroscopic characterization ensures lot-to-lot reproducibility in both chemical synthesis and biological assay contexts.

Quality Assurance Analytical Chemistry Procurement Specifications

Optimal Application Scenarios for Methyl Piperazine-2-carboxylate Dihydrochloride (CAS 122323-88-0)


Epitranscriptomic Drug Discovery: METTL3/METTL14/WTAP Activator Screening and Lead Optimization

Research groups investigating RNA m6A methylation in neuropsychiatric disorders (anxiety, depression, PTSD, Parkinson's disease) should select Methyl Piperazine-2-carboxylate Dihydrochloride as the first-in-class METTL3/METTL14/WTAP complex activator reference compound. The compound has demonstrated cooperative binding to the METTL3-14-WTAP active site, increased cellular m6A levels, and produced anxiolytic-like behavioural effects in rodent models at 1–5 mg/kg IP without psychostimulant-like dopaminergic effects [1][2]. Its dihydrochloride salt form enables direct dissolution in saline for in vivo dosing, eliminating formulation artifacts that could confound behavioural readouts [3]. No other piperazine-2-carboxylate analog has validated METTL3 activator activity, making this compound irreplaceable for target engagement studies and as a positive control in m6A-focused screening campaigns [4].

Liver Fibrosis Mechanistic Studies and Mettl3-Dependent Pathway Investigation

Investigators studying the role of Mettl3 in hepatic stellate cell activation and liver fibrosis progression can use Methyl Piperazine-2-carboxylate Dihydrochloride (METTL3 activator-1) to promote Mettl3 expression as described in patent CN117731668A [1]. The compound's water solubility of ≥250 mg/mL allows for flexible in vitro dosing in hepatocyte and stellate cell cultures without DMSO-related cytotoxicity concerns [2]. The high purity (97–99.38%) and batch-to-batch analytical consistency support reproducible dose-response experiments in chronic liver disease models [3]. Critically, this specific dihydrochloride salt is the form cited in the patent, and substitution with the free base or other salt forms would require re-validation of solubility, stability, and biological activity in the liver fibrosis context.

Parallel Medicinal Chemistry: One-Step Amide Library Synthesis from a Reactive Methyl Ester Building Block

Medicinal chemists synthesizing piperazine-containing compound libraries should utilize Methyl Piperazine-2-carboxylate Dihydrochloride as the preferred building block for direct aminolysis reactions. The methyl ester undergoes nucleophilic acyl substitution with primary and secondary amines without requiring pre-activation (unlike the free carboxylic acid, which demands coupling reagents such as HBTU or EDCI), and reacts approximately 2–4 times faster than the corresponding ethyl ester due to reduced steric hindrance [1][2]. The dihydrochloride salt's room-temperature solid-state stability facilitates automated weighing and parallel synthesis workflows, while its dual free NH groups allow sequential functionalization at both the N1 and N4 positions of the piperazine ring [3]. The commercial availability with 97–98% purity and NMR/HPLC/GC QC documentation ensures that the starting material does not introduce unidentified impurities into screening libraries [4].

Chiral Scaffold for Asymmetric Synthesis of Enantiopure Drug Candidates

Synthetic chemists developing enantiopure drug candidates that require a chiral piperazine-2-carboxylic acid scaffold can procure the enantiomerically resolved (R)- or (S)- forms of Methyl Piperazine-2-carboxylate Dihydrochloride (CAS 637027-25-9 and 1334173-77-1, respectively). Enzymatic kinetic resolution methods using Candida antarctica lipase A (CAL-A) have been established for N-acylation of piperazine-2-carboxylic acid methyl esters, enabling access to high enantiomeric excess material [1]. The 46% synthetic yield from the Kutina et al. route provides a benchmark for evaluating process improvements in enantioselective synthesis [2]. The dihydrochloride salt form ensures the chiral building block remains configurationally stable during storage at room temperature, unlike the free base which may undergo racemization under neutral or basic conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Piperazine-2-carboxylate Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.